molecular formula C40H42N4O4 B5090070 2-[[2-[4-[1,3-Bis[(2-hydroxyphenyl)methyl]imidazolidin-2-yl]phenyl]-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol

2-[[2-[4-[1,3-Bis[(2-hydroxyphenyl)methyl]imidazolidin-2-yl]phenyl]-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol

Cat. No.: B5090070
M. Wt: 642.8 g/mol
InChI Key: IUTCBGPDQVUHMN-UHFFFAOYSA-N
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Description

2-[[2-[4-[1,3-Bis[(2-hydroxyphenyl)methyl]imidazolidin-2-yl]phenyl]-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol is a complex organic compound featuring multiple imidazolidinyl and phenolic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[4-[1,3-Bis[(2-hydroxyphenyl)methyl]imidazolidin-2-yl]phenyl]-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol can be approached through multi-step organic synthesis. The key steps involve:

    Formation of Imidazolidinyl Groups: This can be achieved by reacting appropriate diamines with aldehydes or ketones under acidic conditions to form imidazolidines.

    Attachment of Phenolic Groups: The phenolic groups can be introduced through electrophilic aromatic substitution reactions, where phenol derivatives react with the imidazolidinyl intermediates.

    Final Assembly: The final compound is assembled by linking the imidazolidinyl and phenolic intermediates through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic groups can undergo oxidation to form quinones.

    Reduction: The imidazolidinyl groups can be reduced to amines.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of enzymes due to its complex structure.

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Medicine

    Diagnostics: Use in diagnostic assays for detecting specific biomolecules.

Industry

    Materials Science: Incorporation into polymers or materials for enhanced properties.

    Chemical Manufacturing: Use as a building block in the production of other chemicals.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For example:

    Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access.

    Therapeutics: It could interact with cellular receptors or pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: A simpler phenolic compound with two phenol groups.

    Imidazolidinyl Urea: A compound with imidazolidinyl groups used in cosmetics.

Uniqueness

    Complexity: The compound’s structure is more complex, offering unique interactions and properties.

    Versatility: Its multiple functional groups provide diverse reactivity and applications.

Properties

IUPAC Name

2-[[2-[4-[1,3-bis[(2-hydroxyphenyl)methyl]imidazolidin-2-yl]phenyl]-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42N4O4/c45-35-13-5-1-9-31(35)25-41-21-22-42(26-32-10-2-6-14-36(32)46)39(41)29-17-19-30(20-18-29)40-43(27-33-11-3-7-15-37(33)47)23-24-44(40)28-34-12-4-8-16-38(34)48/h1-20,39-40,45-48H,21-28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTCBGPDQVUHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1CC2=CC=CC=C2O)C3=CC=C(C=C3)C4N(CCN4CC5=CC=CC=C5O)CC6=CC=CC=C6O)CC7=CC=CC=C7O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H42N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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